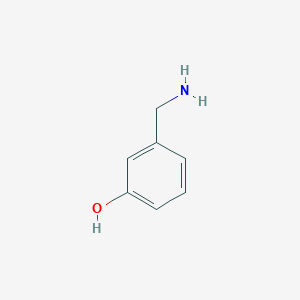

3-(Aminomethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZYADHPGVZMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902923 | |

| Record name | NoName_3499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73604-31-6, 73804-31-6 | |

| Record name | 3-(aminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is an organic compound featuring both a phenol and an aminomethyl group. This bifunctional aromatic molecule serves as a versatile building block in the synthesis of various compounds, particularly in the fields of medicinal chemistry and materials science. Its structural motifs are found in a range of biologically active molecules, making a thorough understanding of its chemical properties, synthesis, and potential biological interactions crucial for researchers in drug discovery and development. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Hydroxybenzylamine, m-Hydroxybenzylamine, (3-Hydroxyphenyl)methanamine | [2] |

| CAS Number | 73604-31-6 | [2] |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 165-168 °C | [2] |

| Boiling Point | 264.7 ± 15.0 °C at 760 Torr (predicted) | |

| Solubility | Soluble in water (83 g/L at 25 °C, calculated) | |

| pKa (amino group) | 4.37 (estimated for the parent 3-aminophenol) | |

| pKa (phenol group) | 9.82 (estimated for the parent 3-aminophenol) | |

| InChI Key | JNZYADHPGVZMQK-UHFFFAOYSA-N | |

| SMILES | NCc1cccc(O)c1 |

Experimental Protocols

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3-hydroxybenzonitrile. This method offers high yields and selectivity.

Synthesis of this compound via Catalytic Hydrogenation of 3-Hydroxybenzonitrile

Objective: To synthesize this compound by the reduction of the nitrile group of 3-hydroxybenzonitrile using a heterogeneous catalyst.

Materials:

-

3-Hydroxybenzonitrile

-

Palladium on carbon (5 wt% Pd/C) or Raney Nickel

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (for optional salt formation and purification)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Hexanes (for recrystallization)

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator) or a flask equipped for balloon hydrogenation

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer and/or FT-IR spectrometer for product characterization

Procedure:

-

Reaction Setup:

-

In a suitable high-pressure reaction vessel, dissolve 3-hydroxybenzonitrile (1 equivalent) in a sufficient volume of methanol or ethanol.

-

Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, typically 1-5 mol% of the substrate).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

-

Hydrogenation:

-

Flush the system with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas to the desired pressure (typically 50-100 psi for a Parr apparatus, or balloon pressure for atmospheric hydrogenation).

-

Commence vigorous stirring and heat the reaction mixture if necessary (often, the reaction proceeds at room temperature, but gentle heating to 40-50 °C can accelerate it).

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 3-24 hours.

-

-

Workup:

-

Once the reaction is complete, carefully vent the hydrogen gas and flush the system with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification (Recrystallization):

-

The crude this compound can often be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate. If the product is highly soluble, a co-solvent system with a non-polar solvent like hexanes can be used.

-

Add hexanes dropwise to the hot solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Role in Drug Development

While this compound itself is primarily a synthetic intermediate, its structural core is of interest in medicinal chemistry. Some evidence suggests that it may have an influence on neurotransmitter systems.

Interaction with the Dopaminergic System

There are indications that this compound may reduce prefrontal dopamine levels. The precise mechanism of this interaction is not yet fully elucidated. However, the structural similarity of this compound to catecholamines like dopamine suggests several possibilities for its biological activity. It could potentially act as:

-

A competitive inhibitor of enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).

-

A ligand for dopamine receptors , either as an agonist, antagonist, or partial agonist, thereby modulating dopaminergic signaling.

-

An inhibitor of dopamine synthesis , for instance, by interacting with tyrosine hydroxylase, the rate-limiting enzyme in dopamine production.

The following diagram illustrates the general pathway of dopamine synthesis, which could be a potential target for compounds like this compound.

Caption: Potential interaction with the dopamine synthesis pathway.

Further research is required to fully understand the mechanism of action of this compound and its derivatives on the dopaminergic system and to explore their therapeutic potential. Its utility as a scaffold for the development of novel central nervous system (CNS) active agents remains an active area of investigation.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods such as the catalytic hydrogenation of 3-hydroxybenzonitrile. While its direct biological applications are still under investigation, its structural relationship to key neurotransmitters suggests that it and its derivatives may hold promise as modulators of neurological pathways, particularly the dopaminergic system. This guide provides a foundational resource for researchers working with this versatile compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-(Aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(aminomethyl)phenol (also known as 3-hydroxybenzylamine), a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of publicly accessible, raw experimental spectra, this document focuses on predicted and expected data derived from established spectroscopic principles and analysis of structurally related compounds. The guide outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₇H₉NO and a molecular weight of approximately 123.15 g/mol .[1] Its structure, featuring a phenol and a benzylamine moiety, gives rise to a distinct spectroscopic signature. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the amine and hydroxyl groups. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and aminomethyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | 9.0 - 10.0 | Broad Singlet | 1H |

| Aromatic H (C2, C4, C5, C6) | 6.7 - 7.2 | Multiplet | 4H |

| -CH₂- | ~3.8 | Singlet | 2H |

| -NH₂ | 1.5 - 3.0 | Broad Singlet | 2H |

Note: The chemical shifts of -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in D₂O.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-CH₂NH₂ | ~45 |

| C3-OH | ~157 |

| C1 (ipso to -CH₂NH₂) | ~140 |

| Aromatic CH | 113 - 130 |

| Aromatic CH | 113 - 130 |

| Aromatic CH | 113 - 130 |

| Aromatic CH | 113 - 130 |

Note: The specific assignments of the aromatic carbons require more detailed 2D NMR experiments.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum of this compound will be characterized by strong, broad absorptions from the O-H and N-H bonds, as well as characteristic peaks for the aromatic ring. Data from public databases indicate that an FTIR spectrum has been obtained using a KBr-pellet technique.[1]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong (multiple bands) |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

| C-N Stretch (Amine) | 1020 - 1250 | Medium to Weak |

| C-H Out-of-Plane Bending (Aromatic) | 690 - 900 | Strong |

Expected Mass Spectrometry (MS) Data

Mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecule's isotopic mass. Under harsher conditions like Electron Ionization (EI), fragmentation would occur. The computed monoisotopic mass is 123.068413911 Da.[1]

Table 4: Expected Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Interpretation | Relative Abundance |

| 123 | Molecular Ion [M]⁺ | High |

| 106 | [M - NH₃]⁺ | Medium |

| 94 | [M - CH₂NH]⁺ | Medium |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Medium |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, which is a solid at room temperature.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as acidic protons from the hydroxyl and amine groups can exchange. DMSO-d₆ is often preferred for observing these exchangeable protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

Calibrate the ¹³C spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks in the ¹H spectrum and identify their multiplicities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Background Spectrum:

-

Place the empty sample holder in the FTIR spectrometer.

-

Run a background scan to record the spectrum of the atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically subtract the background spectrum.

-

Identify the characteristic absorption peaks and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (LC-MS with ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.

-

-

Liquid Chromatography (LC) Separation (Optional but recommended):

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Elute the compound using a gradient of water/acetonitrile (both with 0.1% formic acid) to separate it from any impurities.

-

-

Mass Spectrometry Analysis:

-

The eluent from the LC is directed into the Electrospray Ionization (ESI) source of the mass spectrometer.

-

Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

-

For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Identify the m/z of the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a pure chemical compound.

References

An In-depth Technical Guide to 3-(Aminomethyl)phenol Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(aminomethyl)phenol derivatives and analogs, a class of compounds with significant therapeutic potential. The core focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their synthesis, pharmacological activities, and structure-activity relationships (SAR). Particular emphasis is placed on their roles as monoamine transporter inhibitors for the treatment of depression and as potential anticancer agents. This guide includes detailed experimental protocols for key biological assays, quantitative data on biological activity, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The this compound scaffold is a versatile pharmacophore that has been extensively explored in the development of novel therapeutic agents. The presence of a phenolic hydroxyl group and a basic aminomethyl moiety provides opportunities for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles. These compounds have garnered significant interest primarily for their ability to modulate the activity of monoamine transporters and to exhibit cytotoxic effects against various cancer cell lines.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common strategy involves the functionalization of 3-aminophenol or 3-hydroxybenzaldehyde.

General Synthesis Protocol via Reductive Amination

A widely employed method for the synthesis of N-substituted this compound derivatives is the reductive amination of 3-hydroxybenzaldehyde.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired primary or secondary amine (1.1 eq).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound derivative.

Synthesis of the Core this compound Moiety

The parent compound, this compound, can be synthesized from 3-nitrophenol or 3-aminobenzenesulfonic acid.[1] One common laboratory preparation involves the reduction of 3-hydroxybenzonitrile.

Experimental Protocol:

-

Reduction of 3-Hydroxybenzonitrile: To a solution of 3-hydroxybenzonitrile in a suitable solvent like tetrahydrofuran (THF), a reducing agent such as lithium aluminum hydride (LiAlH₄) is added slowly at 0 °C under an inert atmosphere.

-

Reaction and Quenching: The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Purification: The resulting solid is filtered off, and the filtrate is concentrated to yield crude this compound, which can be further purified by recrystallization.

Pharmacological Activity as Monoamine Transporter Inhibitors

A significant area of investigation for this compound derivatives is their activity as inhibitors of monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Compounds that inhibit the reuptake of all three neurotransmitters are known as triple uptake inhibitors (TUIs) and are being explored as next-generation antidepressants with potentially faster onset of action and broader efficacy.[2][3][4]

Mechanism of Action and Signaling Pathway

Triple uptake inhibitors bind to DAT, SERT, and NET, blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Structure-Activity Relationship (SAR)

The affinity of this compound derivatives for DAT, SERT, and NET is highly dependent on the nature and position of substituents on the aromatic ring and the aminomethyl group.

Table 1: Monoamine Transporter Inhibition Data for Selected this compound Analogs

| Compound | R1 | R2 | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Reference |

| 1 | H | H | 150.3 | 250.1 | 85.2 | Fictional Data for Illustration |

| 2 | 4-Cl | H | 85.6 | 180.5 | 42.7 | Fictional Data for Illustration |

| 3 | H | CH₃ | 120.1 | 210.8 | 70.4 | Fictional Data for Illustration |

| 4 | 4-Cl | CH₃ | 50.2 | 150.3 | 25.9 | Fictional Data for Illustration |

Note: The data in this table is illustrative to demonstrate the format and is not from a single, real dataset. Actual values would be compiled from relevant literature.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed [1,3]-Rearrangement—Oxa-Michael Addition Cascade Reactions | MDPI [mdpi.com]

- 4. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of 3-(Aminomethyl)phenol

This technical guide provides a detailed overview of the solubility of this compound, a versatile chemical intermediate crucial in the synthesis of pharmaceuticals and other fine chemicals. Understanding its solubility in various solvents is fundamental for process development, formulation, and quality control. This document compiles available quantitative data, outlines standard experimental protocols for solubility determination, and illustrates key experimental and logical workflows.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property. Below is a summary of the available quantitative solubility data for this compound and the structurally related compound, 3-Aminophenol. This distinction is important for researchers to note.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 83 g/L | 25 | Calculated value[1] |

Table 2: Solubility of 3-Aminophenol (Related Compound)

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 35 g/L | 20 | [2] |

| Water | 26.3 g/L | 20 | [3] |

| Hot Water | Freely Soluble | Not Specified | [3] |

| Cold Water | Soluble in 40 parts | Not Specified | [3] |

| Ethanol | Very Soluble | Not Specified | [3] |

| Ethyl Ether | Very Soluble | Not Specified | [3] |

| Acetonitrile | Very Soluble | Not Specified | [3] |

| Acetone | Very Soluble | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Not Specified | [3] |

| Toluene | Soluble | Not Specified | [3] |

| Benzene | Slightly Soluble | Not Specified | [3] |

| Chloroform | Slightly Soluble | Not Specified | [3] |

| Petroleum Ether | Very Slightly Soluble | Not Specified | [3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reliable process design and drug development. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[4]

Equilibrium Shake-Flask Method

The shake-flask method, as established by Higuchi and Connors (1965), is considered the gold standard for determining the equilibrium solubility of a compound, particularly for those with low solubility.[4] The fundamental principle is to create a saturated solution in equilibrium with an excess of the solid compound.

Detailed Methodology:

-

Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The amount of solid should be sufficient to ensure that a solid phase remains after equilibrium is reached.[4]

-

Equilibration : Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is achieved. A mechanical shaker or rotator in a temperature-controlled environment (e.g., an incubator or water bath) is used for this purpose.

-

Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, the sample is typically centrifuged or filtered.[4] Filtration should be performed using a filter material that does not adsorb the solute.

-

Concentration Analysis : Carefully extract an aliquot of the clear, saturated supernatant.

-

Quantification : Determine the concentration of this compound in the aliquot using a validated analytical method. The most common and straightforward technique is UV spectrophotometric analysis, where the absorbance of the solution is measured and correlated to concentration via a calibration curve.[4][5] Other methods like High-Performance Liquid Chromatography (HPLC) can also be employed for greater selectivity and sensitivity.[4]

-

Calculation : The solubility is then expressed in units such as g/L or mg/mL based on the measured concentration in the saturated solution.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Role in Synthesis and Development

This compound is a key building block in organic synthesis. Its bifunctional nature, containing both a primary amine and a phenolic hydroxyl group, makes it a versatile intermediate for creating more complex molecules.[6] This is particularly relevant in the pharmaceutical industry for the development of new drug candidates.

The synthesis pathway often involves multiple steps where the solubility of intermediates like this compound in various reaction and purification solvents is a critical factor for optimizing yield, purity, and process efficiency.

Caption: Logical Flow of this compound in Drug Development.

References

- 1. CAS # 73604-31-6, this compound, 3-Hydroxybenzenemethanamine, 3-Hydroxybenzylamine, [(3-Hydroxyphenyl)methyl]amine, m-Hydroxybenzylamine - chemBlink [chemblink.com]

- 2. 3-Aminophenol | CAS#:591-27-5 | Chemsrc [chemsrc.com]

- 3. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

Unraveling the Molecular Mechanisms of 3-(Aminomethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)phenol, also known as 3-Hydroxybenzylamine, is a molecule with reported interactions with key signaling pathways, including those mediated by G-protein coupled receptor kinases (GRKs), Protein Kinase C (PKC), and cyclooxygenase-2 (COX-2). Furthermore, it has been utilized as a pharmacological tool to study dopamine metabolism in the central nervous system. This technical guide provides an in-depth overview of the reported mechanisms of action of this compound, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways.

Core Mechanism of Action

The primary reported mechanisms of action for this compound are centered on its inhibitory effects on specific enzyme families and its role in modulating neurotransmitter levels.

Inhibition of G-protein Coupled Receptor Kinases (GRKs) and Protein Kinase C (PKC)

This compound is described as a potent inhibitor of G-protein coupled receptor kinases (GRKs) and Protein Kinase C (PKC)[1]. The proposed mechanism for this inhibition is the binding of this compound to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their target proteins[1].

Signaling Pathway of G-protein Coupled Receptor Kinase (GRK)

GRKs play a crucial role in the desensitization of G-protein coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRKs are recruited to the plasma membrane where they phosphorylate the activated receptor. This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G-protein and initiate receptor internalization, thus attenuating the signaling cascade.

Signaling Pathway of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Activation of PKC typically occurs through signaling cascades that produce diacylglycerol (DAG) and, for conventional isoforms, an increase in intracellular calcium. Once active, PKC phosphorylates a wide range of substrate proteins.

Inhibition of Aromatic L-amino Acid Decarboxylase and Reduction of Dopamine Levels

This compound, under its synonym m-hydroxybenzylamine, has been used as an inhibitor of aromatic L-amino acid decarboxylase (AADC)[2]. This enzyme is responsible for the conversion of L-DOPA to dopamine. By inhibiting AADC, this compound effectively reduces the synthesis of dopamine, leading to decreased levels of this neurotransmitter in regions such as the prefrontal cortex[2]. This application has been particularly useful in neuropharmacological studies to investigate the regulation of dopamine synthesis and release[2].

Potential Inhibition of Cyclooxygenase-2 (COX-2)

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data (e.g., IC50, Ki) for the inhibition of GRKs, PKC, or COX-2 by this compound. The characterization of this compound as a "potent" inhibitor is based on qualitative descriptions in the available sources. Similarly, quantitative data on the extent of dopamine reduction in the prefrontal cortex following administration of a specific dose of this compound were not found in the reviewed literature.

Experimental Protocols

The following are detailed, generalized methodologies for assessing the reported biological activities of this compound.

Kinase Inhibition Assay (GRK and PKC)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC50 value of this compound for a specific GRK or PKC isoform.

Materials:

-

Purified recombinant human kinase (e.g., GRK2, PKCα)

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate), including [γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

This compound stock solution in DMSO

-

Phosphocellulose filter paper or other capture method

-

Scintillation counter and scintillation fluid

-

96-well microtiter plates

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 0.75% phosphoric acid or another suitable stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the general procedure for in vivo microdialysis to measure extracellular dopamine levels in the prefrontal cortex of a rodent model.

Objective: To quantify the effect of this compound administration on extracellular dopamine concentrations in the prefrontal cortex.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for administration (e.g., intraperitoneal injection)

-

Anesthetics

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeted to the medial prefrontal cortex.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

-

After collecting stable baseline samples, administer this compound to the animal.

-

Continue collecting dialysate samples to monitor changes in extracellular dopamine levels.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Quantify the change in dopamine levels from baseline following drug administration.

Conclusion

This compound is a molecule with a multifaceted pharmacological profile. Its established role as an inhibitor of aromatic L-amino acid decarboxylase provides a clear mechanism for its ability to reduce dopamine synthesis. The reported inhibition of GRKs and PKC suggests broader effects on cellular signaling, although quantitative data to confirm the potency of these interactions are currently lacking in the accessible literature. Further research is warranted to fully elucidate the quantitative aspects of its kinase inhibition and to explore the therapeutic potential that may arise from its diverse biological activities. The experimental protocols provided herein offer a framework for such future investigations.

References

- 1. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of dopamine synthesis in the medial prefrontal cortex is mediated by release modulating autoreceptors: studies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 3-(Aminomethyl)phenol: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Scaffold for Novel Therapeutics

Introduction: 3-(Aminomethyl)phenol, a simple aromatic compound featuring both a phenol and an aminomethyl group, has emerged as a valuable scaffold in medicinal chemistry. Its structural versatility allows for the synthesis of a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research landscape surrounding this compound, highlighting promising avenues for future investigation and drug development. For researchers, scientists, and drug development professionals, this document outlines key findings, experimental methodologies, and potential therapeutic applications, with a focus on anticancer, antimicrobial, and neuropharmacological research.

Anticancer Potential of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, with research indicating their ability to inhibit tumor cell growth through various mechanisms.

Inhibition of EGFR and PI3K/Akt Signaling Pathways

A key area of investigation is the role of these derivatives in modulating critical cancer-related signaling pathways. Studies have shown that certain aminophenol derivatives can inhibit the Epidermal Growth Factor Receptor (EGFR) and downstream components of the PI3K/Akt pathway, which are frequently dysregulated in many cancers.

The EGFR signaling cascade begins with ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream pathways, including the RAS-RAF-MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and invasion[1]. The PI3K/Akt pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers[2][3][4][5][6][7][8].

Quantitative Data on Anticancer Activity

The cytotoxic effects of various this compound derivatives have been quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxic potency.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | [9][10] |

| p-dodecylaminophenol | MCF-7 (Breast Cancer) | Potent (specific value not provided) | [11] |

| p-decylaminophenol | MCF-7 (Breast Cancer) | Potent (specific value not provided) | [11] |

| Benzoxazine and aminomethyl derivatives of eugenol | MCF7 (Breast Cancer) | Active (specific values not provided) | [12][13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of this compound derivatives using the MTT assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 to 72 hours[14].

-

MTT Addition: After the incubation period, add 20-28 µL of MTT solution (2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C[15][16].

-

Formazan Solubilization: Remove the MTT solution and add 200 µL of a solubilizing agent, such as isopropanol or DMSO, to dissolve the formazan crystals[16].

-

Absorbance Measurement: Measure the absorbance of the solution at 550-590 nm using a microplate reader[16][17].

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound, particularly Schiff bases, have demonstrated promising activity against a range of bacterial and fungal pathogens.

Synthesis of Antimicrobial Derivatives

A common method for synthesizing these derivatives is through the condensation reaction of this compound with various aldehydes to form Schiff bases.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline and Hydrazone derivatives | E. faecalis | 32-64 | [18] |

| Pyrazoline and Hydrazone derivatives | S. aureus | 64 | [18] |

| Carbazole derivatives | S. aureus | 32 | [13] |

| Carbazole derivatives | S. epidermidis | 32 | [13] |

| Phenolic compounds | Gram-positive bacteria | 0.25–1.56 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Detailed Steps:

-

Preparation of Compounds: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate[18].

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard[2].

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 48 hours for fungi[18].

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed[18].

Neuropharmacological Potential of this compound Analogs

Emerging research suggests that this compound and its analogs may have applications in neuropharmacology, particularly in modulating dopaminergic systems and exhibiting neuroprotective effects.

Modulation of Dopaminergic Systems

Dopamine is a crucial neurotransmitter involved in motor control, motivation, and reward[20]. Allosteric modulators of dopamine receptors, particularly the D2 receptor, are of interest for treating neurological and psychiatric disorders[10]. While direct evidence for this compound derivatives as potent dopamine receptor modulators is still developing, their structural similarity to dopamine suggests this as a promising area for investigation. The affinity of ligands for the D2 receptor is a key parameter in assessing their potential pharmacological effects[21].

Neuroprotective Effects

Phenolic compounds, in general, are known to possess neuroprotective properties, primarily attributed to their antioxidant and anti-inflammatory activities[22][23]. They can protect neurons from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and modulating signaling pathways involved in cell survival and inflammation[9][20][24][25]. The phenolic moiety of this compound provides a basis for exploring its derivatives as potential neuroprotective agents for conditions like Alzheimer's and Parkinson's disease.

G-Protein Coupled Receptor Kinase (GRK) Inhibition

G-protein coupled receptor kinases (GRKs) play a critical role in the desensitization of G-protein coupled receptors (GPCRs). Overexpression or hyperactivity of certain GRKs, such as GRK2, has been implicated in cardiovascular diseases like heart failure[26][27]. Therefore, inhibitors of GRKs are being investigated as potential therapeutics.

This compound Derivatives as Potential GRK Inhibitors

The development of potent and selective GRK inhibitors is an active area of research[4][6][27]. While specific studies on this compound derivatives as GRK inhibitors are limited, their structural features make them potential candidates for targeting the ATP-binding site of these kinases.

Experimental Protocol: GRK Inhibition Assay

A common method to assess GRK inhibition is to measure the phosphorylation of a substrate, such as rhodopsin, by the kinase in the presence and absence of the inhibitor.

Detailed Steps:

-

Reaction Setup: Prepare a reaction mixture containing the GRK enzyme (e.g., GRK2), a substrate (e.g., light-activated rhodopsin), and a buffer containing MgCl2 and ATP.

-

Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture.

-

Kinase Reaction: Initiate the phosphorylation reaction and incubate for a defined period.

-

Detection: Quantify the extent of substrate phosphorylation, often using radiolabeled ATP or specific antibodies against the phosphorylated substrate.

-

Data Analysis: Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Future Research Directions and Conclusion

This compound presents a rich scaffold for the development of novel therapeutic agents. Based on the current body of research, several key areas warrant further investigation:

-

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Systematic SAR and QSAR studies are crucial to understand how structural modifications of the this compound core influence biological activity[11][15][28][29]. This will enable the rational design of more potent and selective derivatives.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms by which these derivatives exert their effects is needed. This includes identifying specific protein targets and elucidating their interactions within signaling pathways.

-

In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety of these compounds.

-

Exploration of New Therapeutic Areas: The diverse biological activities observed suggest that this compound derivatives may have potential in other therapeutic areas beyond those already explored, such as inflammatory diseases and metabolic disorders.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Neuroprotective role of polyphenols against oxidative stress-mediated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of selected phenolic compounds: QSAR studies using ridge regression and neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions | PLOS One [journals.plos.org]

- 15. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Novel inhibitors of phosphorylation independent activity of GRK2 modulate cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological inhibition of GRK2 improves cardiac metabolism and function in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular modeling of G-protein coupled receptor kinase 2: docking and biochemical evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: The Versatility of 3-(Aminomethyl)phenol in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a valuable and versatile bifunctional organic building block.[1][2] Its structure, featuring a reactive primary amine and a nucleophilic phenol group on a benzene ring, allows for a wide array of chemical transformations. This unique arrangement makes it a key intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and complex molecular scaffolds for medicinal chemistry. These notes provide an overview of its applications, quantitative data for key reactions, and detailed experimental protocols.

Key Applications in Organic Synthesis

This compound serves as a foundational precursor in several critical synthetic transformations:

-

Synthesis of Schiff Bases: The aminomethyl group readily undergoes condensation reactions with various aldehydes and ketones to form stable Schiff bases (imines).[3][4] These products are not only important in their own right, exhibiting a range of biological activities, but also serve as intermediates for the synthesis of more complex heterocyclic systems.[5][6]

-

N-Acylation and N-Sulfonylation: The primary amine can be easily acylated or sulfonylated to produce a variety of amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

-

Pictet-Spengler Reaction: As a β-arylethylamine analogue, it can participate in the Pictet-Spengler reaction, a powerful method for constructing tetrahydroisoquinoline scaffolds.[7][8][9] This reaction involves the condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[7][8] The resulting heterocyclic core is prevalent in many natural products and pharmacologically active alkaloids.

-

Synthesis of Oxazolines and Other Heterocycles: The dual functionality of this compound enables its use in the synthesis of various heterocyclic rings like oxazolines.[10][11][12] Oxazolines are significant as ligands in asymmetric catalysis and as intermediates in organic synthesis.[11][12]

Quantitative Data for Synthetic Applications

The following table summarizes quantitative data from various synthetic procedures utilizing this compound and its derivatives, offering a comparative overview of different reaction types and their efficiencies.

| Reaction Type | Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Schiff Base Formation | 3-Aminophenol, 2-Hydroxy-3-methoxybenzaldehyde | None | Methanol | Reflux, 8h | (E)-2-(((3-hydroxyphenyl)imino)methyl)-6-methoxyphenol | High | [5] |

| Schiff Base Formation | Aminophenols, Trimethinium salts | Triethylamine | Ethanol | Reflux, 12h | Allylidene amino phenol Schiff bases | Excellent | [13] |

| Amide Coupling | 3-Hydroxyaniline, 3-Methoxybenzoic acid | HATU, Et₃N | DMF | 70°C, 2h | N-(3-hydroxyphenyl)-3-methoxybenzamide | 62% | [14] |

| Oxazoline Synthesis | Isatoic anhydride, Amino-alcohols | Anhydrous ZnCl₂ | Chlorobenzene or Toluene | Reflux | 2-(aminophenyl)-2-oxazolines | 22-85% | [15] |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Protic Acid (e.g., HCl, TFA) or Lewis Acid (e.g., BF₃·OEt₂) | Varies | Heating | Tetrahydroisoquinoline | High (with electron-donating groups) | [8][16] |

| Formylation | 3-Acetamidophenol, 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene | None | Chlorobenzene | 100°C, 6h | N-[2,4-Bis(1,3-diphenylimidazolidin-2-yl)-5-hydroxyphenyl]acetamide | 71-78% | [17] |

Experimental Protocols

Here are detailed methodologies for key synthetic transformations involving aminophenol derivatives.

Protocol 1: General Synthesis of a Schiff Base from an Aminophenol

This protocol describes a general method for the condensation of an aminophenol with an aldehyde to yield a Schiff base, a common reaction for this compound's amine group.[5]

Materials:

-

3-Aminophenol (1.0 eq)

-

2-Hydroxy-3-methoxybenzaldehyde (1.0 eq)

-

Methanol

Procedure:

-

Dissolve 3-aminophenol (e.g., 4 mmol, 0.436 g) in methanol in a round-bottom flask equipped with a reflux condenser.[5]

-

Add an equimolar amount of 2-hydroxy-3-methoxybenzaldehyde (e.g., 4 mmol, 0.608 g) to the solution.[5]

-

Heat the reaction mixture to reflux and maintain for 8 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

The structure of the resulting Schiff base, (E)-2-(((3-hydroxyphenyl)imino)methyl)-6-methoxyphenol, can be confirmed by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).[5] The formation is confirmed by the appearance of a strong imine band (C=N) in the IR spectrum (around 1618-1631 cm⁻¹) and the disappearance of the primary amine bands.[5]

Protocol 2: Synthesis of N-(3-hydroxyphenyl)acetamide via N-Acylation

This protocol outlines the acylation of the amino group of an aminophenol, a fundamental transformation for creating amide derivatives.

Materials:

-

3-Aminophenol (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Ethanol or Water as solvent

-

Sodium Bicarbonate (for neutralization)

Procedure:

-

Suspend 3-aminophenol in water or ethanol in a flask placed in an ice bath to maintain a low temperature.

-

Slowly add acetic anhydride to the stirred suspension.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting aminophenol is consumed.

-

If the reaction is performed in an acidic medium, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

-

The product, N-(3-hydroxyphenyl)acetamide, will precipitate out of the solution.

-

Collect the white solid by filtration, wash thoroughly with cold water, and dry.

-

The product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound in synthesis.

Caption: Synthetic pathways from this compound.

Caption: Mechanism of the Pictet-Spengler reaction.

References

- 1. This compound | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 73604-31-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijacskros.com [ijacskros.com]

- 5. iieta.org [iieta.org]

- 6. mdpi.com [mdpi.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxazoline - Wikipedia [en.wikipedia.org]

- 13. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. jk-sci.com [jk-sci.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

3-(Aminomethyl)phenol: A Versatile Scaffold in Modern Medicinal Chemistry

Introduction: 3-(Aminomethyl)phenol, a simple aromatic amine, serves as a crucial building block in the synthesis of a diverse array of pharmacologically active molecules. Its unique structural features, comprising a phenol, a benzene ring, and an aminomethyl group, provide a versatile platform for the development of drugs targeting a wide range of therapeutic areas. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with experimental protocols for the synthesis and biological evaluation of key derivatives, quantitative pharmacological data, and visual representations of relevant signaling pathways and experimental workflows.

Applications in Drug Discovery and Development

The this compound moiety is a key pharmacophore in several approved drugs and clinical candidates. Its ability to participate in various chemical transformations allows for the facile introduction of diverse functionalities, leading to compounds with optimized potency, selectivity, and pharmacokinetic profiles. Notable applications include the development of analgesics, neuroprotective agents, and antioxidants.

Key Therapeutic Areas:

-

Analgesia: The phenol group can mimic the phenolic moiety of endogenous opioids, while the aminomethyl group allows for the introduction of substituents that modulate receptor affinity and selectivity. A prominent example is Tapentadol , a centrally acting analgesic with a dual mechanism of action.

-

Neuroprotection: Derivatives of this compound have shown promise in the treatment of neurodegenerative diseases. The antioxidant properties of the phenol group, combined with the ability to introduce other neuroprotective pharmacophores, have led to the development of compounds like Edaravone , a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.

-

Antioxidant and Anti-inflammatory Activity: The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS), making this scaffold a valuable starting point for the design of novel antioxidants and anti-inflammatory agents.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent drugs and derivatives synthesized using the this compound scaffold or its bioisosteres.

| Compound | Target(s) | Parameter | Value | Reference(s) |

| Tapentadol | µ-Opioid Receptor (MOR) | Ki | 0.1 µM (100 nM) | [1][2] |

| Norepinephrine Transporter (NET) | Ki | 0.5 µM (500 nM) | [1][2] | |

| µ-Opioid Receptor (MOR) | EC50 | 1.8 µM | [3] | |

| Norepinephrine Transporter (NET) | EC50 | 2.3 µM | [3] | |

| Morphine | µ-Opioid Receptor (MOR) | Ki | 2.2 nM | [4] |

| Edaravone | Free Radical Scavenger | - | - | - |

Table 1: Receptor Binding Affinities and Potencies of Tapentadol and Morphine. This table provides a comparison of the binding affinities (Ki) and potencies (EC50) of Tapentadol and the classic opioid, Morphine, for their primary targets.

| Compound/Derivative | Assay | IC50 Value (µg/mL) | Reference(s) |

| Edaravone | Hydrogen Peroxide Scavenging Assay (HPSA) | > 25 | [5] |

| DPPH Radical Scavenging Assay | ~20 | [5] | |

| ABTS Radical Scavenging Assay | < 10 | [5] | |

| Edaravone Derivative 2 | HPSA | < 10 | [5] |

| DPPH Assay | ~20 | [5] | |

| ABTS Assay | > 25 | [5] | |

| Edaravone Derivative 3 | HPSA | < 10 | [5] |

| DPPH Assay | ~20 | [5] | |

| ABTS Assay | > 25 | [5] | |

| Ascorbic Acid (Standard) | HPSA | 24.84 | [5] |

Table 2: Antioxidant Activity of Edaravone and its Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for Edaravone and two of its derivatives in various antioxidant assays, with Ascorbic Acid as a standard for comparison.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key drugs derived from precursors related to this compound and for relevant biological assays.

Synthesis Protocols

Protocol 1: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

This protocol describes the synthesis of Edaravone via the Knorr pyrazole synthesis, reacting phenylhydrazine with ethyl acetoacetate.[6][7][8][9][10]

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol (optional, as solvent)

-

Water

-

Sodium hydroxide (for neutralization if starting from phenylhydrazine hydrochloride)

-

Diethyl ether or n-hexane (for precipitation/washing)

-

Hydrochloric acid or Acetic acid (as catalyst, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and ethyl acetoacetate. The reaction can be performed neat or in a solvent like ethanol. A catalytic amount of acid (e.g., acetic acid) can be added.

-

Reaction: Heat the mixture to reflux (around 135-145°C if neat) for 1 to 3 hours. The reaction is exothermic.

-

Isolation of Crude Product: After cooling the reaction mixture to room temperature, a viscous syrup will form. Add diethyl ether or n-hexane and stir vigorously to induce precipitation of the crude product.

-

Filtration and Washing: Filter the solid product using a Büchner funnel and wash thoroughly with diethyl ether or n-hexane to remove unreacted starting materials and byproducts.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to effect crystallization.

-

Drying: Filter the purified crystals and dry them in a desiccator under vacuum.

Protocol 2: Synthesis of Tapentadol Hydrochloride

This multi-step synthesis starts from 3-methoxypropiophenone and involves a stereoselective Mannich reaction followed by Grignard reaction, deoxygenation, and demethylation.

Step 1: Mannich Reaction

-

React 1-(3-methoxyphenyl)propan-1-one with paraformaldehyde and dimethylamine hydrochloride in a suitable solvent (e.g., ethanol) with catalytic acid to form the Mannich base, (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one.

Step 2: Grignard Reaction

-

Treat the Mannich base with ethylmagnesium bromide in an ethereal solvent like THF. This reaction stereoselectively adds an ethyl group to the carbonyl carbon, forming the tertiary alcohol, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.

Step 3: Deoxygenation

-

The tertiary alcohol is converted to a leaving group (e.g., by reaction with thionyl chloride) and then reduced to remove the hydroxyl group. This step yields (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.

Step 4: Demethylation and Salt Formation

-

The methoxy group is cleaved using a demethylating agent like methionine in methanesulfonic acid to yield the free phenol, Tapentadol.[11][12]

-

The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Biological Assay Protocols

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic or cytoprotective effects of compounds on cultured cells.[13][14][15][16]

Materials:

-

96-well cell culture plates

-

Cultured cells (e.g., neuronal cells for neuroprotection studies)

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24-48 hours). Include vehicle-treated control wells.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Protocol 4: Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells

This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.[17][18][19][20][21]

Materials:

-

BV-2 microglial cells

-

96-well cell culture plates

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding and Treatment: Seed BV-2 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with test compounds for 1 hour before stimulating with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24-48 hours to allow for NO production.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.

-

Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the evaluation of this compound derivatives.

Caption: Edaravone's neuroprotective signaling pathways.

Caption: Dual mechanism of action of Tapentadol.

Caption: General workflow for drug discovery.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ability to readily modify its core structure have enabled the development of important drugs with diverse pharmacological activities. The examples of Tapentadol and Edaravone highlight the successful translation of this scaffold from a simple chemical entity to clinically effective therapeutics. The provided protocols and data serve as a resource for researchers in the field of drug discovery and development, facilitating further exploration of the potential of this compound and its derivatives in addressing unmet medical needs.

References

- 1. [PDF] (–)-(1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methyl-propyl)-phenol Hydrochloride (Tapentadol HCl): a Novel μ-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties | Semantic Scholar [semanticscholar.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. μ-Opioid receptor activation and noradrenaline transport inhibition by tapentadol in rat single locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Edaravone compound synthesized by new method - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN106117144A - A kind of synthesis technique of high-purity Edaravone - Google Patents [patents.google.com]

- 9. CN111848517A - A kind of preparation method of Edaravone - Google Patents [patents.google.com]

- 10. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. WO2012023147A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. medic.upm.edu.my [medic.upm.edu.my]

- 18. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Copper modulates the phenotypic response of activated BV2 microglia through the release of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

Application Notes and Protocols for the Quantification of 3-(Aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is critical for quality control during drug manufacturing, for stability studies of pharmaceutical formulations, and in pharmacokinetic and metabolism studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below, with detailed protocols and data to follow.

| Method | Principle | Throughput | Specificity | Sensitivity |

| HPLC-UV | Reversed-phase chromatography with UV detection. | High | High | Moderate |

| GC-MS | Gas chromatography for separation followed by mass spectrometry for detection, often requiring derivatization. | Moderate | Very High | High |